molecular formula C25H21N B12813035 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene

2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene

Cat. No.: B12813035
M. Wt: 335.4 g/mol
InChI Key: RJWDDMQQDXSFLF-UHFFFAOYSA-N
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Description

2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an amino group, a naphthyl group, and a dimethylfluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group and aromatic rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene exerts its effects involves interactions with molecular targets and pathways. The amino group and aromatic rings allow the compound to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is unique due to the combination of its amino group, naphthyl group, and dimethylfluorene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

9,9-dimethyl-3-naphthalen-2-ylfluoren-2-amine

InChI

InChI=1S/C25H21N/c1-25(2)22-10-6-5-9-19(22)21-14-20(24(26)15-23(21)25)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,26H2,1-2H3

InChI Key

RJWDDMQQDXSFLF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC5=CC=CC=C5C=C4)N)C

Origin of Product

United States

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